molecular formula C24H18FN3O B12417813 Antitumor agent-53

Antitumor agent-53

Cat. No.: B12417813
M. Wt: 383.4 g/mol
InChI Key: GAWLARQICSTTDL-UHFFFAOYSA-N
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Description

Antitumor agent-53 is a potent compound known for its significant antitumor activity. It induces cell cycle arrest at the G2/M phase and inhibits the PI3K/AKT pathway to induce apoptosis in cancer cells . This compound has shown promise in preclinical studies for its ability to target and eliminate cancer cells effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-53 involves a series of chemical reactions. One common method includes the cyclization of precursor compounds through the Biginelli reaction, using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions are typically mild, with the process carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-53 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs of this compound.

Scientific Research Applications

Antitumor agent-53 has a wide range of scientific research applications, including:

Mechanism of Action

Antitumor agent-53 exerts its effects by inducing cell cycle arrest at the G2/M phase and inhibiting the PI3K/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways involved in cancer cell growth and survival, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antitumor agent-53 is unique in its dual mechanism of inducing cell cycle arrest and inhibiting the PI3K/AKT pathway, which is not commonly observed in other antitumor agents. This dual action makes it particularly effective against certain types of cancer cells that rely on these pathways for survival.

Properties

Molecular Formula

C24H18FN3O

Molecular Weight

383.4 g/mol

IUPAC Name

21-(3-fluorophenyl)-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one

InChI

InChI=1S/C24H18FN3O/c25-15-6-5-7-16(14-15)28-21-11-4-2-9-19(21)24(29)27-13-12-18-17-8-1-3-10-20(17)26-22(18)23(27)28/h1-11,14,23,26H,12-13H2

InChI Key

GAWLARQICSTTDL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C6=CC(=CC=C6)F

Origin of Product

United States

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